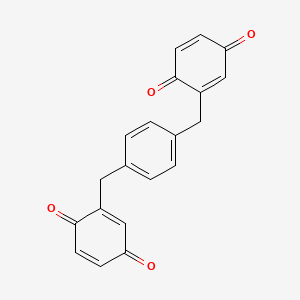![molecular formula C10H6N4O3 B14642124 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 54108-08-6](/img/structure/B14642124.png)
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanoquinoxaline with guanidine or triethyl orthoformate followed by ammonia, resulting in the formation of 2,4-diaminobenzo[g]pteridine and 4-aminobenzo[g]pteridine, respectively. Hydrolysis of these intermediates with dilute hydrochloric acid yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, quinonoid derivatives, and reduced forms of the compound.
科学的研究の応用
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of fluorescent dyes and other functional materials
作用機序
The mechanism of action of 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting pathways such as folate biosynthesis and pteridine metabolism. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Tetrahydrobiopterin: A reduced form of pteridine
Uniqueness
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
54108-08-6 |
|---|---|
分子式 |
C10H6N4O3 |
分子量 |
230.18 g/mol |
IUPAC名 |
3-hydroxy-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C10H6N4O3/c15-9-7-8(13-10(16)14(9)17)12-6-4-2-1-3-5(6)11-7/h1-4,17H,(H,12,13,16) |
InChIキー |
JVPONKUEOCNIDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)N(C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


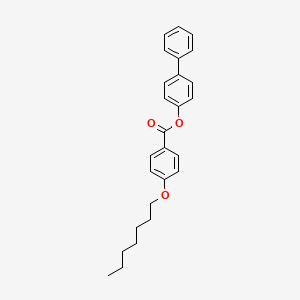
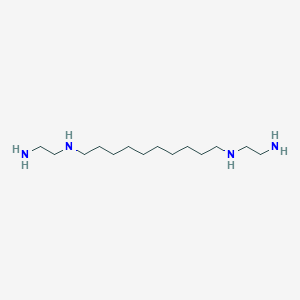
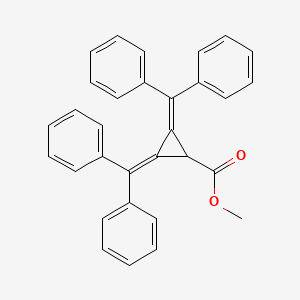

![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
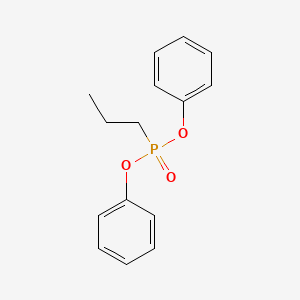

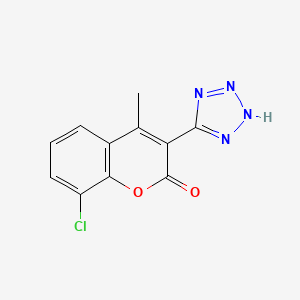
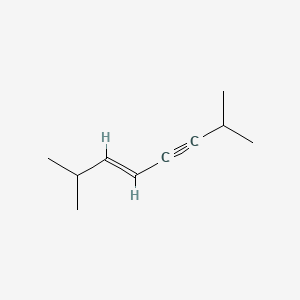
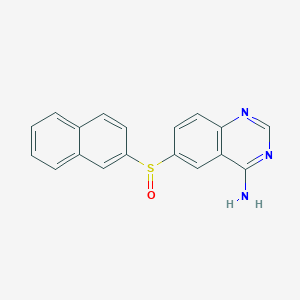
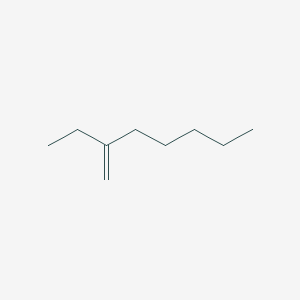
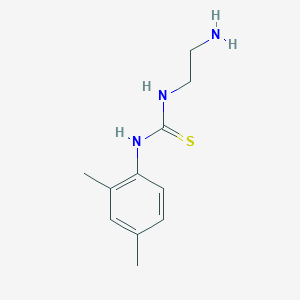
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
